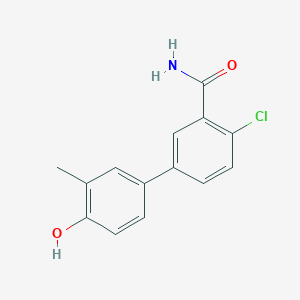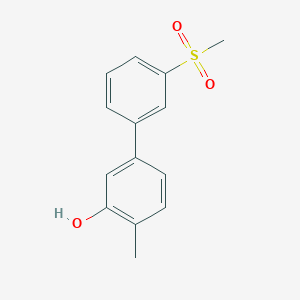
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% (CMCM) is a synthetic organic compound that has been used in a variety of scientific research applications, including chemical synthesis, drug development, and biochemical research. CMCM is a white crystalline solid with a melting point of 154-157°C and a molecular weight of 293.8 g/mol. It is soluble in water, ethanol, and other organic solvents. CMCM is a versatile compound that can be used in a variety of applications due to its unique chemical properties.
Applications De Recherche Scientifique
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications, including chemical synthesis, drug development, and biochemical research. In chemical synthesis, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is used as a reagent to synthesize a variety of compounds, including amines, heterocycles, and other organic compounds. In drug development, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% has been used to study the structure-activity relationships of new drugs. In biochemical research, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% has been used to study the interactions between proteins and small molecules.
Mécanisme D'action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. This allows it to bind to proteins and other molecules, which can then be studied in further detail.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% are not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. This can lead to various effects, including inhibition of enzymes and other proteins, as well as changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is its versatility, which makes it suitable for a wide range of scientific applications. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is not very stable and can be easily degraded by light and air. Additionally, it can react with other compounds, which can lead to unwanted side reactions.
Orientations Futures
The future directions for 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further studies should be conducted to determine the optimal conditions for its synthesis and stability. Other potential research areas include the development of new methods for its synthesis, as well as the development of new applications for 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95%. Additionally, further research should be conducted to explore the potential toxicity of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95%, as well as its potential uses in drug development.
Méthodes De Synthèse
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% can be synthesized through a variety of methods, including the reaction of 4-chlorobenzaldehyde and 3-methylbenzaldehyde in the presence of anhydrous sodium carbonate and piperidine. The reaction is carried out at room temperature and yields 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% as a white crystalline solid. Other synthesis methods include the reaction of 4-chlorobenzaldehyde and 3-methylbenzaldehyde in the presence of anhydrous sodium carbonate and piperidine. The reaction is carried out at room temperature and yields 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% as a white crystalline solid.
Propriétés
IUPAC Name |
2-chloro-5-(3-hydroxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-4-10(6-11(17)5-8)9-2-3-13(15)12(7-9)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTVNKSNDLZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683994 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-62-7 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)








